(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE

Description

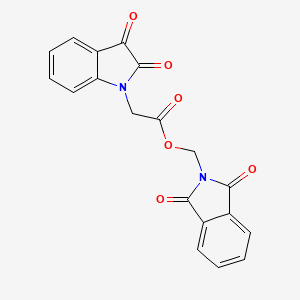

This compound features a unique hybrid structure combining two distinct heterocyclic moieties: a 1,3-dioxo-isoindoline (phthalimide-like) group and a 2,3-dioxo-indole (indole dione) group, linked via a methyl acetate bridge. Such a structure confers dual reactivity, enabling interactions with biological targets or participation in diverse synthetic pathways. The compound’s mechanism of action likely involves modulation of enzymes or receptors through its dioxo groups, which are known to participate in hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl)methyl 2-(2,3-dioxoindol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O6/c22-15(9-20-14-8-4-3-7-13(14)16(23)19(20)26)27-10-21-17(24)11-5-1-2-6-12(11)18(21)25/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGQOWZJTJCTBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)CN3C4=CC=CC=C4C(=O)C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the isoindole and indole precursors, followed by their coupling through esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher throughput and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to alter the oxidation state of the compound.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. The presence of dioxo groups in the structure enhances the interaction with biological targets such as DNA and proteins. Studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Properties

Compounds with isoindole frameworks have demonstrated antimicrobial activity against various pathogens. The mechanism is often attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

There is emerging evidence that isoindole derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability to cross the blood-brain barrier allows these compounds to exert protective effects on neuronal cells by reducing oxidative stress and inflammation .

Materials Science

Organic Photovoltaics

The compound's unique electronic properties make it a candidate for use in organic photovoltaic devices. Its ability to act as a donor or acceptor material can enhance the efficiency of solar cells by improving charge transport and light absorption characteristics .

Fluorescent Probes

Due to its structural properties, this compound can be utilized as a fluorescent probe in biochemical assays. Its fluorescence characteristics can be tuned for specific applications in imaging and diagnostics, particularly in detecting biomolecules or cellular changes .

Analytical Chemistry

Chromatographic Applications

The compound has been evaluated for its potential use as a stationary phase in chromatographic techniques. Its unique chemical structure allows for selective interactions with various analytes, improving separation efficiency in complex mixtures .

Spectroscopic Studies

Spectroscopic methods such as NMR and UV-Vis spectroscopy have been employed to study the compound’s interactions with other molecules. These studies provide insights into the compound's conformational dynamics and binding affinities, which are crucial for understanding its biological activity .

Case Study 1: Anticancer Activity

A recent study investigated the effects of isoindole derivatives on human cancer cell lines. The results indicated that compounds similar to (1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE induced significant cytotoxicity at low micromolar concentrations. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of isoindole derivatives were tested against multi-drug resistant bacterial strains. The findings revealed that certain modifications led to enhanced activity against these pathogens, suggesting potential therapeutic applications in treating resistant infections.

Mechanism of Action

The mechanism of action of (1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby reducing cellular damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from related derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

| Compound Name | Key Functional Groups | Reactivity/Applications | Unique Features | Reference |

|---|---|---|---|---|

| Target Compound | Isoindol-1,3-dione, Indol-2,3-dione, ester | Potential dual-targeting in drug design; acylation or nucleophilic substitution reactions | Combines two dioxo-heterocycles, enabling diverse interaction modes | |

| 2-[(1,3-Dioxo-isoindolin-2-yl)methyl]benzoyl chloride | Benzoyl chloride, isoindole dione | Acylation reactions; intermediate in peptide synthesis | Benzoyl chloride enhances electrophilicity for nucleophilic attack | |

| Phthalimide | Imide group | Anticonvulsant applications; precursor for Gabriel synthesis | Simple isoindole dione core with broad synthetic utility | |

| 2-(1,3-Dioxoisoindolin-2-yl)ethyl methanesulfonate | Methanesulfonate ester, isoindole dione | Alkylating agent in prodrug design; sulfonate group improves solubility | Sulfonate ester offers distinct leaving-group reactivity vs. acetate | |

| 3-(1,3-Dioxo-isoindolin-2-yl)-2,2-dimethylpropane-1-sulfonyl chloride | Sulfonyl chloride, isoindole dione | Electrophilic sulfonylation reactions; protease inhibitor scaffolds | Bulky alkyl groups enhance steric effects | |

| 1-[(1,3-Dioxo-isoindolin-2-yl)acetyl]-tetrahydroquinolin-6-yl (1,3-dioxo-isoindolin-2-yl)acetate | Tetrahydroquinoline, dual isoindole diones | Multi-target kinase inhibition; enhanced lipophilicity for membrane penetration | Hybrid structure merges isoindole dione with quinoline pharmacophore |

Key Findings:

Reactivity : The target compound’s acetate bridge differentiates it from sulfonate () or benzoyl chloride () derivatives, offering milder reactivity suitable for ester hydrolysis or transesterification .

Biological Interactions: Unlike phthalimide (), the dual dioxo groups in the target compound may allow simultaneous binding to multiple enzyme pockets, a feature shared with the tetrahydroquinoline hybrid in .

Synthetic Utility : While highlights sulfonyl chlorides for electrophilic reactions, the target compound’s ester linkage is more suited for prodrug strategies or polymer conjugation .

Biological Activity

The compound (1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate , commonly referred to as compound A , is a synthetic derivative of isoindoline and indole structures. These types of compounds have garnered attention due to their potential biological activities, particularly in oncology and neurology.

Compound A has the following chemical characteristics:

- Molecular Formula : C₁₃H₁₁N₁O₅

- Molecular Weight : 261.23 g/mol

- CAS Number : 1872262-69-5

- IUPAC Name : (1,3-dioxoisoindol-2-yl) oxolane-2-carboxylate

Biological Activity Overview

The biological activity of compound A has been investigated through various studies focusing on its anticancer properties and mechanisms of action. The following sections summarize key findings.

Anticancer Activity

Recent research indicates that compound A exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15.5 | Induction of apoptosis via caspase activation |

| MCF7 (breast) | 18.0 | Inhibition of cell proliferation and migration |

| A549 (lung) | 12.0 | Disruption of mitochondrial membrane potential |

These IC₅₀ values suggest that compound A is more potent than some standard chemotherapeutic agents.

The mechanisms underlying the anticancer effects of compound A include:

- Apoptosis Induction : Compound A triggers apoptosis in cancer cells by activating intrinsic pathways involving caspases.

- Cell Cycle Arrest : It has been shown to induce G1 phase arrest, leading to reduced cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound enhances ROS levels within cells, contributing to oxidative stress and subsequent cell death.

Study 1: In Vivo Efficacy

A study conducted on a xenograft model demonstrated that administration of compound A significantly reduced tumor size compared to the control group. The treatment led to a decrease in Ki67 expression, indicating reduced cell proliferation within the tumors.

Study 2: Neuroprotective Effects

In addition to anticancer properties, compound A has shown potential neuroprotective effects in models of neurodegenerative diseases. It was found to inhibit neuroinflammation and protect neuronal cells from apoptosis induced by oxidative stress.

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (p-TSA) | 10–15 mol% | Maximizes rate |

| Temperature | 100–120°C | Avoids side reactions |

| Reaction Time | 3–5 hours | Balances conversion and degradation |

Basic Question: How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Focus on aromatic protons (δ 7.2–8.1 ppm for isoindole/indole rings) and methylene bridges (δ 4.5–5.5 ppm). Compare integration ratios to confirm stoichiometry .

- ¹³C NMR : Identify carbonyl carbons (δ 165–175 ppm) and quaternary carbons in fused rings.

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., m/z 408.06 for C₂₁H₁₂N₂O₆) and fragmentation patterns .

- Infrared (IR) : Detect carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and N–H bends (if present) at ~3300 cm⁻¹ .

Note : Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may arise from rotational isomerism or impurities. Re-crystallization in ethanol/water mixtures improves purity .

Advanced Question: How does the compound’s reactivity as an acylating agent influence its utility in synthesizing derivatives?

Methodological Answer:

The compound’s isoindole and indole dione moieties act as electron-deficient centers, enabling nucleophilic acyl substitution. Key applications include:

- Peptide Coupling : React with amines (e.g., benzylamine) in the presence of DCC/DMAP to form amide bonds. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) .

- Heterocyclic Functionalization : Use its methyl acetate group to introduce alkyl chains or aryl groups via Suzuki-Miyaura cross-coupling (e.g., with boronic acids and Pd(PPh₃)₄) .

Mechanistic Insight : The carbonyl groups activate adjacent methylene bridges, making them susceptible to nucleophilic attack. Density Functional Theory (DFT) studies can model charge distribution to predict reactivity .

Advanced Question: What experimental frameworks are recommended to study the compound’s environmental fate and degradation pathways?

Methodological Answer:

Adopt a tiered approach inspired by long-term environmental studies :

Laboratory Phase :

- Hydrolysis : Test stability in buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via HPLC-UV.

- Photolysis : Expose to UV light (λ = 254 nm) in aqueous/organic solvents; quantify byproducts using LC-MS.

Ecosystem Modeling :

- Use fugacity models to predict partitioning into soil/water compartments based on log Kow (estimated via EPI Suite).

- Assess biodegradation via OECD 301F (ready biodegradability test).

Q. Table 2: Key Environmental Parameters

| Property | Experimental Method | Relevance |

|---|---|---|

| Water solubility | Shake-flask method | Bioavailability |

| Soil adsorption (Koc) | Batch equilibrium | Mobility prediction |

| Half-life (hydrolysis) | OECD 111 guideline | Persistence |

Advanced Question: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Case Study : If ¹H NMR shows unexpected peaks (e.g., δ 5.2 ppm), consider:

- Rotamers : Variable-temperature NMR (VT-NMR) at −20°C to 60°C can coalesce split signals.

- Impurity Profiling : Compare with synthetic intermediates (e.g., unreacted phthalic anhydride) via GC-MS .

- Computational Validation : Use tools like ACD/Labs or Gaussian to simulate NMR spectra from proposed structures. Deviations >0.3 ppm suggest incorrect assignments .

Advanced Question: What strategies are effective for studying its interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to indole-recognizing proteins (e.g., tryptophan hydroxylase). Prioritize residues with π-π stacking potential (e.g., Phe, Tyr) .

- Enzyme Assays : Test inhibition of monoamine oxidase (MAO) via fluorometric kits. Prepare test solutions in DMSO (<1% v/v) to avoid solvent interference .

- Metabolite Tracking : Incubate with liver microsomes (e.g., human S9 fraction) and analyze phase I/II metabolites using UPLC-QTOF-MS .

Key Consideration : The compound’s dual dione groups may chelate metal ions (e.g., Mg²⁺ in enzymes), altering activity. Include EDTA controls to confirm metal-dependent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.